molecular formula C8H5F2NO3 B1412978 3',5'-Difluoro-4'-nitroacetophenone CAS No. 1804515-90-9

3',5'-Difluoro-4'-nitroacetophenone

Cat. No. B1412978
CAS RN: 1804515-90-9
M. Wt: 201.13 g/mol
InChI Key: GDWWNLQSGYPFAL-UHFFFAOYSA-N
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Description

“3’,5’-Difluoro-4’-nitroacetophenone” is a chemical compound with the molecular formula C8H5F2NO3 . It is also known as 1-(3,5-Difluoro-4-nitro-phenyl)-ethanone .


Molecular Structure Analysis

The molecular weight of “3’,5’-Difluoro-4’-nitroacetophenone” is 201.13 g/mol . The molecular structure consists of a benzene ring substituted with two fluorine atoms and a nitro group, and an acetophenone group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Nitroquinolones : A method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from corresponding nitroacetophenones, including difluoro derivatives, is demonstrated. This involves sequential treatment of nitroacetophenone with orthoformate and an amine, followed by a nucleophilic cyclization reaction (Rádl & Chan, 1994).

  • Formation of 5-Nitropyridines : Multicomponent synthesis of unsymmetrical 5-nitropyridines involves 2-nitroacetophenone, demonstrating a green chemistry approach. This process significantly shortens reaction time and improves yield (Koveza et al., 2018).

  • Synthesis of Fluorinated Polyimides : A novel ‘3F’ fluorinated diamine monomer, based on trifluoroacetophenone, was synthesized for creating new polyimides. These materials show excellent solvent resistance and high thermal stability, useful for advanced material applications (Brink et al., 1994).

Pharmaceutical and Biochemical Applications

  • Intermediate in Antibiotic Synthesis : 4-Nitroacetophenone, a derivative, is a crucial intermediate in the manufacture of broad-spectrum antibiotics like chloramphenicol. Research focuses on developing new synthesis methods for this compound due to its significance in pharmaceuticals (Halstyan & Bushuiev, 2021).

Environmental and Analytical Chemistry

  • Corrosion Inhibition : Acetophenone derivatives, such as 3-nitroacetophenone, are studied for their potential as eco-friendly corrosion inhibitors for mild steel in acidic mediums. This research is vital for finding safer alternatives to traditional corrosion inhibitors (Ibrahim et al., 2022).

Safety and Hazards

While specific safety and hazard information for “3’,5’-Difluoro-4’-nitroacetophenone” was not found, similar compounds can be irritating to the skin, eyes, and respiratory system . It’s always recommended to handle such compounds with appropriate personal protective equipment and to minimize exposure .

properties

IUPAC Name

1-(3,5-difluoro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWWNLQSGYPFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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